molecular formula C22H16 B12693288 5,6-Dimethylbenzo(b)fluoranthene CAS No. 95741-53-0

5,6-Dimethylbenzo(b)fluoranthene

Cat. No.: B12693288
CAS No.: 95741-53-0
M. Wt: 280.4 g/mol
InChI Key: NNPXJNHIPBFDOD-UHFFFAOYSA-N
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Description

5,6-Dimethylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H16 It is a derivative of benzo(b)fluoranthene, featuring two methyl groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethylbenzo(b)fluoranthene can be achieved through a one-pot solid-state reaction. This involves the reductive cleavage of corannulene using an electron shuttle such as 7,7,8,8-tetracyanoquinodimethane (TCNQ) and a reducing agent like zinc powder . The reaction conditions typically include heating the mixture to facilitate the cleavage and subsequent planarization of the corannulene structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethylbenzo(b)fluoranthene undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.

    Reduction: Reduction reactions can modify the aromatic system, potentially leading to the formation of new derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

5,6-Dimethylbenzo(b)fluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethylbenzo(b)fluoranthene involves its interaction with cellular components, leading to various biological effects. It can induce mutagenicity by causing DNA damage, primarily targeting guanine and cytosine bases . This damage can result in mutations and potentially lead to carcinogenesis. The compound’s metabolites are responsible for these effects, and the pathways involved include metabolic activation and DNA repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzo(b)fluoranthene: The parent compound, lacking the methyl groups at the 5 and 6 positions.

    1-Methylbenzo(b)fluoranthene: A derivative with a single methyl group.

    3-Methylbenzo(b)fluoranthene: Another methylated derivative with the methyl group at the 3 position.

    1,3-Dimethylbenzo(b)fluoranthene: A compound with two methyl groups at the 1 and 3 positions.

Uniqueness

5,6-Dimethylbenzo(b)fluoranthene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s electronic properties and its interaction with biological molecules, making it distinct from other methylated benzo(b)fluoranthene derivatives.

Properties

CAS No.

95741-53-0

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

18,19-dimethylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene

InChI

InChI=1S/C22H16/c1-13-10-19-18-9-5-8-17-16-7-4-3-6-15(16)12-21(22(17)18)20(19)11-14(13)2/h3-12H,1-2H3

InChI Key

NNPXJNHIPBFDOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C5=C3C2=CC=C5

Origin of Product

United States

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